1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE
Description
1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorobenzyl group attached to a piperazine ring, which is further connected to a dimethylpropanone moiety
Properties
IUPAC Name |
1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-16(2,3)15(20)19-10-8-18(9-11-19)12-13-4-6-14(17)7-5-13/h4-7H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSZIBZOMGFGLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE involves several steps. One common method includes the condensation of 1-p-chlorobenzyl-piperazine with 2-chloro-5-oxo-6-carbethoxy-8-ethyl-5,8-dihydro-pyrido(2,3-d)pyrimidine . This reaction typically occurs under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE involves its interaction with specific molecular targets. It is known to inhibit the uptake of neurotransmitters such as serotonin in the brain, which can affect mood and behavior . The compound’s action is mediated through its binding to neurotransmitter transporters, thereby blocking their function and altering neurotransmitter levels in the synaptic cleft.
Comparison with Similar Compounds
1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE can be compared with other piperazine derivatives, such as:
1-(4-Chlorobenzyl)piperazine: This compound shares a similar structure but lacks the dimethylpropanone moiety, which may result in different chemical properties and biological activities.
1-(4-Fluorobenzyl)piperazine:
The uniqueness of 1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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